2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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Overview
Description
2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thiazolidinone ring through an ethoxy-oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate amine with a thioester or a similar compound to form the thiazolidinone ring.
Introduction of the Ethoxy-Oxoethyl Group:
Coupling with Benzoic Acid: Finally, the thiazolidinone derivative is coupled with benzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biochemical pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid: This compound shares a similar structure but lacks the thiazolidinone ring.
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid moiety.
Uniqueness
2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of a benzoic acid moiety with a thiazolidinone ring and an ethoxy-oxoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-6-4-3-5-8(9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYRWKOJBITLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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